Hidrato de (S)-2-amino-4-carboxibutirato de sodio
Descripción general
Descripción
It is a white crystalline powder that is commonly used as a flavor enhancer in various cuisines, particularly in Asian cookingIt was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 .
Aplicaciones Científicas De Investigación
Monosodium glutamate has a wide range of scientific research applications:
Chemistry: Monosodium glutamate is used as a reagent in various chemical reactions and studies involving amino acids and peptides.
Biology: In biological research, monosodium glutamate is used to study the effects of glutamate on cellular processes and neurotransmission.
Industry: Monosodium glutamate is widely used in the food industry as a flavor enhancer.
Mecanismo De Acción
Monosodium glutamate exerts its effects by stimulating glutamate receptors in the taste buds, which relay signals to the brain to produce the characteristic umami taste . In the body, glutamate acts as a neurotransmitter and is involved in various metabolic pathways. It is absorbed in the gut through interaction with glutamate receptors and can be used as a fuel or incorporated into other molecules .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Sodium (S)-2-amino-4-carboxybutanoate hydrate participates in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules. As a derivative of glutamic acid, it is involved in protein synthesis and serves as a neurotransmitter in the central nervous system. It also plays a role in the citric acid cycle, contributing to energy production within cells .
Cellular Effects
The effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, as a neurotransmitter, it can activate signal transduction pathways leading to neuronal excitation .
Molecular Mechanism
At the molecular level, Sodium (S)-2-amino-4-carboxybutanoate hydrate exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, leading to the activation or inhibition of enzymes. Changes in gene expression can also occur as a result of its interaction with cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate can change over time. It is stable under standard conditions, but its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate in animal models can vary with different dosages. Lower doses may have minimal effects, while higher doses could lead to observable changes in physiological processes. Specific studies detailing these effects are currently limited .
Metabolic Pathways
Sodium (S)-2-amino-4-carboxybutanoate hydrate is involved in several metabolic pathways. As a derivative of glutamic acid, it participates in amino acid metabolism. It can also be involved in the citric acid cycle, contributing to the production of ATP, the primary energy currency of the cell .
Transport and Distribution
The transport and distribution of Sodium (S)-2-amino-4-carboxybutanoate hydrate within cells and tissues involve various transporters and binding proteins. It can be actively transported across cell membranes, and its distribution can be influenced by factors such as pH and ion concentration .
Subcellular Localization
The subcellular localization of Sodium (S)-2-amino-4-carboxybutanoate hydrate can influence its activity and function. It is primarily found in the cytoplasm, where it can participate in various metabolic processes. It can also be transported into organelles such as mitochondria, where it can contribute to energy production .
Métodos De Preparación
Monosodium glutamate can be produced through several methods:
Hydrolysis of Vegetable Proteins: This method involves the hydrolysis of vegetable proteins using hydrochloric acid to break peptide bonds and release glutamic acid, which is then neutralized with sodium hydroxide to form monosodium glutamate.
Chemical Synthesis: Monosodium glutamate can also be synthesized chemically using acrylonitrile.
Bacterial Fermentation: The most common industrial method for producing monosodium glutamate is bacterial fermentation. In this process, bacteria such as Corynebacterium species are cultured with ammonia and carbohydrates from sources like sugar beets, sugarcane, or molasses.
Análisis De Reacciones Químicas
Monosodium glutamate undergoes various chemical reactions:
Oxidation: Monosodium glutamate can be oxidized to form glutamic acid and other derivatives.
Dehydration: When heated to high temperatures, monosodium glutamate can undergo dehydration reactions to form pyroglutamate.
Substitution: Monosodium glutamate can participate in substitution reactions where the sodium ion is replaced by other cations.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions include glutamic acid, pyroglutamate, and other glutamate derivatives.
Comparación Con Compuestos Similares
Monosodium glutamate is unique among flavor enhancers due to its ability to impart the umami taste. Similar compounds include:
Disodium Inosinate: Often used in combination with monosodium glutamate to enhance umami flavor.
Disodium Guanylate: Another umami enhancer that is commonly used with monosodium glutamate.
Hydrolyzed Vegetable Protein: Contains glutamate and is used as a flavor enhancer in various foods.
Autolyzed Yeast Extract: Contains naturally occurring glutamate and is used to enhance flavor in processed foods.
Monosodium glutamate stands out due to its widespread use and effectiveness in enhancing the savory taste of foods.
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis of Sodium L-glutamate hydrate can be achieved through the reaction of L-glutamic acid with sodium hydroxide followed by hydration.", "Starting Materials": [ "L-glutamic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve L-glutamic acid in water to form a solution.", "Add sodium hydroxide to the L-glutamic acid solution and stir until the pH reaches around 8.", "Heat the solution to 60-70°C for 30-60 minutes.", "Cool the solution and adjust the pH to around 6 with hydrochloric acid.", "Filter the solution to remove any solids.", "Add water to the filtrate to form a hydrated product, Sodium L-glutamate hydrate." ] } | |
Número CAS |
6106-04-3 |
Fórmula molecular |
C5H10NNaO5 |
Peso molecular |
187.13 g/mol |
Nombre IUPAC |
sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1 |
Clave InChI |
GJBHGUUFMNITCI-QTNFYWBSSA-M |
SMILES isomérico |
C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+] |
Impurezas |
Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.O.[Na+] |
SMILES canónico |
C(CC(=O)[O-])C(C(=O)O)N.O.[Na+] |
Punto de ebullición |
225 °C (decomposes) |
Color/Form |
White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |
Densidad |
26.2 (saturated water solution at 20 °C) |
melting_point |
450 °F (Decomposes) (NTP, 1992) |
Descripción física |
Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992) White, practically odourless crystals or crystalline powder White solid; [Merck Index] Fine colorless crystals; MSDSonline] |
Solubilidad |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) Freely soluble in water; practically insoluble in ethanol or ether SPARINGLY SOL IN ALCOHOL 73.9 G PER 100 ML WATER @ 25 °C; IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS In water, 385,000 ppm at 25 °C |
Sinónimos |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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